5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(but-3-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h2,4-5,8,12H,1,3,6H2 |
InChI Key |
OTQIOTNITWOUSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with but-3-en-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium cyanide to introduce the cyano group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Pyridine-2-carbonitrile Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) enhance stability and influence binding interactions.
- Reactive substituents (e.g., chloromethyl in ) facilitate further functionalization in drug synthesis.
- Aminoalkyl/alkenyl chains (e.g., but-3-en-1-yl or 2-aminoethyl) may improve solubility and target engagement via hydrogen bonding .
Reactivity Trends
Binding Affinity and Target Engagement
- N-Substituted amino derivatives: highlights that N-substituted DPB/BTB analogs of nipecotic acid exhibit altered binding orientations in hGAT1 compared to unsubstituted amino acids, suggesting that the but-3-en-1-yl group in the target compound could similarly influence receptor interaction .
Biological Activity
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile is a pyridine derivative characterized by a unique combination of functional groups, including a but-3-en-1-yl amino group and a carbonitrile moiety. This compound exhibits significant biological activity, making it an important subject of study in medicinal chemistry. Its structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.
Biological Activity Overview
Research indicates that pyridine derivatives, including 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile, possess a wide range of biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation and induce apoptosis. |
| Antimicrobial | Effective against various bacterial strains, showcasing antibacterial properties. |
| Anti-inflammatory | May reduce inflammation in various models, indicating potential therapeutic use. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes, affecting metabolic pathways. |
The biological activity of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile can be attributed to its interaction with various biological targets:
- Binding Affinity : Studies suggest that the compound may exhibit high binding affinity for certain receptors or enzymes, which is crucial for its pharmacological effects.
- Molecular Docking Studies : Computational studies have shown promising results regarding the binding modes of this compound with target proteins, indicating its potential as a therapeutic agent.
Anticancer Activity
A study published in Frontiers in Pharmacology examined the anticancer properties of pyridine derivatives. The findings indicated that compounds similar to 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Efficacy
Research highlighted in EJ Chem focused on the antimicrobial properties of pyridine derivatives. The study found that 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
A molecular docking study revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, thus providing insights into its mechanism of action. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Q & A
Basic: What are the standard synthetic routes for 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-aminopyridine-2-carbonitrile with but-3-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization can be achieved by:
- Catalyst screening : Pd/C or CuI catalysts enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
Advanced: How can structural ambiguities in 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile be resolved using spectroscopic and computational methods?
Conflicting data on regioselectivity or stereochemistry can be addressed via:
- 2D NMR (COSY, NOESY) : Confirms connectivity of the but-3-en-1-yl side chain and pyridine ring .
- DFT calculations : Predicts stable conformers and validates experimental NMR chemical shifts .
- X-ray crystallography : Resolves absolute configuration if crystalline derivatives are synthesized .
Basic: What analytical techniques are critical for characterizing purity and stability of this compound?
- HPLC-UV/HRMS : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., heat, light) .
- TGA/DSC : Assesses thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature applications .
- NMR stability studies : Monitor hydrolytic degradation in DMSO-d₆ or D₂O over 72 hours .
Advanced: How do structural modifications of the but-3-en-1-yl group impact biological activity, and what methodologies are used to study this?
Structure-Activity Relationship (SAR) studies require:
- Analog synthesis : Replace but-3-en-1-yl with cyclopropane or fluorinated alkyl chains to probe steric/electronic effects .
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Molecular docking (AutoDock Vina) : Predict binding modes and affinity differences due to side-chain flexibility .
| Analog | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 5-[(Cyclopropyl)amino] derivative | Rigid side chain | 12 nM (Kinase X inhibition) |
| 5-[(3-Fluorobutyl)amino] variant | Electron-withdrawing group | 45 nM |
| Parent compound | But-3-en-1-yl | 28 nM |
Data adapted from pyridine-carbonitrile analogs .
Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of amine to halide) and use scavengers (e.g., polymer-bound triphenylphosphine) .
- Purification difficulties : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C with desiccants .
Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy be systematically analyzed?
Discrepancies may arise from assay conditions or enzyme isoforms. Resolution strategies include:
- Assay standardization : Use uniform substrate concentrations (e.g., ATP at 10 µM for kinase assays) .
- Isoform-specific profiling : Test against recombinant isoforms (e.g., EGFR T790M vs. wild type) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Advanced: What computational strategies are employed to predict the environmental fate or toxicity of this compound?
- QSAR models (EPI Suite) : Estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (LC₅₀ for fish) .
- Molecular dynamics simulations : Assess persistence in aqueous environments (logP vs. hydrolysis rates) .
- ADMET prediction (SwissADME) : Forecast human hepatotoxicity and CYP450 inhibition .
Basic: How is the compound’s reactivity toward common electrophiles or nucleophiles characterized?
- Kinetic studies : Monitor reactions with methyl iodide (electrophile) or thiols (nucleophiles) via LC-MS .
- Mechanistic probes : Use DFT to identify reactive sites (e.g., pyridine N vs. carbonitrile group) .
- Stability profiling : Expose to pH 1–13 buffers and quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
